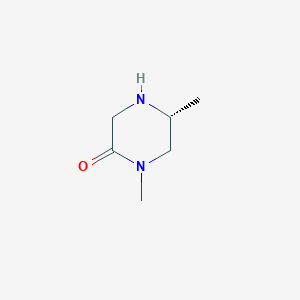

(R)-1,5-Dimethylpiperazin-2-one

CAS No.: 1068149-96-1

Cat. No.: VC2633020

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1068149-96-1 |

|---|---|

| Molecular Formula | C6H12N2O |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | (5R)-1,5-dimethylpiperazin-2-one |

| Standard InChI | InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

| Standard InChI Key | TUXCFTFFNGQODI-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@@H]1CN(C(=O)CN1)C |

| SMILES | CC1CN(C(=O)CN1)C |

| Canonical SMILES | CC1CN(C(=O)CN1)C |

Introduction

Chemical Structure and Identification

(R)-1,5-Dimethylpiperazin-2-one is a small molecule with a six-membered heterocyclic ring containing two nitrogen atoms and one carbonyl group. The compound has an R-configuration at the 5-position, which is critical for its specific biological activities and applications in pharmaceutical research.

Basic Identification Parameters

The compound is uniquely identified through several standard chemical identifiers:

| Parameter | Value |

|---|---|

| CAS Number | 1068149-96-1 |

| Molecular Formula | C₆H₁₂N₂O |

| Molecular Weight | 128.18 g/mol |

| PubChem CID | 44630615 |

| European Community (EC) Number | 888-510-7 |

The established chemical identifiers provide researchers with standardized methods to reference and catalog this compound across different databases and research publications .

Structural Representations

The compound can be represented using several chemical notations that provide insight into its structure and stereochemistry:

| Representation Type | Value |

|---|---|

| IUPAC Name | (5R)-1,5-dimethylpiperazin-2-one |

| SMILES | C[C@@H]1CN(C(=O)CN1)C |

| InChI | InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1 |

| InChIKey | TUXCFTFFNGQODI-RXMQYKEDSA-N |

These structural representations are essential for computational chemistry, database searches, and structure-activity relationship studies .

Physical and Chemical Properties

Understanding the physical and chemical properties of (R)-1,5-Dimethylpiperazin-2-one is crucial for its proper handling, storage, and application in research settings.

Physical Properties

The compound exhibits specific physical characteristics that determine its behavior under various experimental conditions:

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Solubility | Soluble in common organic solvents (specific solubility values not provided in search results) |

| Storage Conditions | Room temperature (RT) storage recommended |

These properties guide researchers in designing appropriate experimental protocols when working with this compound .

Chemical Reactivity

As a piperazin-2-one derivative, this compound contains functional groups that contribute to its chemical reactivity:

-

The carbonyl group (C=O) at the 2-position can participate in nucleophilic addition reactions

-

The secondary amine (N-H) can undergo alkylation or acylation reactions

-

The tertiary amine with N-methyl substitution provides a basic site

These reactive centers make (R)-1,5-Dimethylpiperazin-2-one valuable as both a research tool and a potential intermediate in synthetic chemistry applications.

Research Applications

(R)-1,5-Dimethylpiperazin-2-one and its derivatives have found applications in various research domains, particularly in pharmaceutical development.

Pharmaceutical Research

The compound shows potential in drug discovery efforts, particularly in the development of compounds targeting specific biological receptors:

-

Related piperazinyl derivatives have been investigated as ligands for the α2δ-1 subunit of voltage-gated calcium channels

-

The stereochemistry at the 5-position appears to be significant for biological activity, as demonstrated by structure-activity relationship studies of related compounds

Researchers have explored structure modifications of piperazinone derivatives to optimize their pharmacological properties and to improve their selectivity for specific targets.

Stock Solution Preparation

For researchers working with (R)-1,5-Dimethylpiperazin-2-one, proper preparation of stock solutions is essential. The following table provides guidance on preparing solutions at various concentrations:

| Target Concentration | Volume Required for Different Amounts |

|---|---|

| 1 mg | |

| 1 mM | 7.8015 mL |

| 5 mM | 1.5603 mL |

| 10 mM | 0.7802 mL |

Structure-Activity Relationships

Understanding the relationship between the structure of (R)-1,5-Dimethylpiperazin-2-one and its biological activity is crucial for rational drug design and optimization.

Stereochemical Significance

The R-configuration at the 5-position appears to be critical for certain biological activities. Research on related compounds has demonstrated that stereochemistry can significantly impact binding affinity and selectivity:

-

For related piperazinyl derivatives, the activity was shown to reside predominantly in the R enantiomer of specific structural features

-

Several eutomers (compounds with the preferred stereochemistry for biological activity) reached single-digit nanomolar affinities for their targets

This stereochemical preference underscores the importance of chirality in drug-target interactions and highlights the value of stereoselective synthesis in pharmaceutical research.

Related Structural Analogs

Studies involving structural modifications of piperazinyl derivatives provide insights into structural features that influence activity:

| Structural Modification | Effect on Activity |

|---|---|

| Introduction of 3,5-dimethyl substituents | Improved activity in certain derivatives |

| Variation in alkyl chain length | Propyl chain was optimal in some cases |

| Modification of other substituents | Activity highly dependent on specific structural features |

These structure-activity relationships highlight the sensitivity of biological targets to specific molecular features and provide guidance for rational design of new compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume